molecular formula C9H11NO2S B13928692 5-Ethenyl-2-methylbenzene-1-sulfonamide CAS No. 51119-87-0

5-Ethenyl-2-methylbenzene-1-sulfonamide

Cat. No.: B13928692
CAS No.: 51119-87-0
M. Wt: 197.26 g/mol
InChI Key: WESSITDVKSFLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an ethenyl group, a methyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-methylstyrene followed by the introduction of the sulfonamide group. One common method involves the reaction of 2-methylstyrene with sulfur trioxide or chlorosulfonic acid to form 2-methylstyrene sulfonic acid. This intermediate is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-Ethenyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylbenzenesulfonamide
  • 4-Methylbenzene-1-sulfonamide
  • N-Ethyl-2-methylbenzene-1-sulfonamide

Uniqueness

5-Ethenyl-2-methylbenzene-1-sulfonamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other sulfonamides that may lack this functional group.

Properties

CAS No.

51119-87-0

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-ethenyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H11NO2S/c1-3-8-5-4-7(2)9(6-8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12)

InChI Key

WESSITDVKSFLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=C)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.